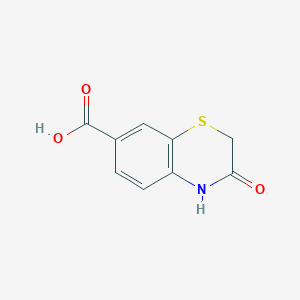

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

描述

Historical Context of Benzothiazine Research

The benzothiazine class of heterocyclic compounds emerged as a subject of significant scientific interest beginning in the 1960s, when 2,1-benzothiazine was first reported. Subsequently, extensive preparation methods and intensive biological and physiological studies have been documented, establishing benzothiazines as therapeutically interesting compounds with diverse pharmacological activities. The pharmaceutical and biological activities range of benzothiazines has been recognized through their structural flexibility, particularly the folding along the nitrogen-sulfur axis, which is significantly affected by the arrangement and nature of substituents.

The evolution of benzothiazine research gained momentum over the last decade, from 2014 to 2024, as researchers recognized these compounds as valuable scaffolds for designing innovative heterocyclic systems. The fusion of benzene and thiazine frameworks has been shown to enhance biological properties, making benzothiazines a versatile and significant member of the heteroarene family that bridges synthetic organic chemistry with medicinal, pharmaceutical, and industrial applications. This structural motif demonstrates remarkable potential for accommodating a wide range of substrates and functionalizations, giving rise to diverse biological activities including antipsychotropic, antiviral, antithyroid, antimicrobial, antifungal, antitubercular, antioxidant, and anti-inflammatory properties.

Research into 1,4-benzothiazines specifically has revealed them as a pharmacophore of anti-psychotic drug phenothiazines, representing a vital class of heterocyclic compounds with versatile biological activities. The basic features present in benzothiazines hetero systems are similar to those existing in 10H-phenothiazine, marking them as industrially and therapeutically interesting compounds. Modern synthetic chemists have discovered numerous routes for the synthesis of various 1,4-benzothiazine analogues that show excellent activities through multiple mechanisms.

Nomenclature and Classification

The compound 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid belongs to the broader classification of benzothiazines, which are heterocyclic compounds consisting of a benzene ring attached to a six-membered heterocycle thiazine. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name indicating the specific positioning of functional groups and the oxidation state of the heterocyclic system.

The compound exhibits multiple synonymous names in scientific literature, including 3-oxo-4H-1,4-benzothiazine-7-carboxylic acid and 3-oxo-3,4-dihydro-2h-benzo[b]thiazine-7-carboxylic acid. This nomenclatural variation reflects different systematic naming approaches while maintaining chemical accuracy. The Chemical Abstracts Service has assigned the registry number 1094107-96-6 to this specific compound, providing unambiguous identification in chemical databases.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1094107-96-6 |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| International Chemical Identifier | InChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) |

| International Chemical Identifier Key | PMIQHWMFUZMWOX-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O |

The classification system places this compound within the 1,4-benzothiazine subfamily, distinguished by the specific positioning of nitrogen and sulfur atoms within the heterocyclic framework. The 3-oxo substitution indicates the presence of a ketone functional group at the third position, while the 7-carboxylic acid designation specifies the location of the carboxyl functional group on the benzene ring portion of the molecule.

Position of this compound in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a unique position as a member of the nitrogen-sulfur containing heterocyclic compounds. The compound represents a sophisticated example of bicyclic heterocyclic architecture, where the fusion of aromatic benzene with the saturated thiazine ring creates a rigid molecular framework that constrains conformational flexibility while maintaining chemical reactivity.

The 1,4-benzothiazine core structure demonstrates similarity to other biologically important heterocycles, particularly phenothiazines, which have established therapeutic utility. This structural relationship positions this compound within a family of compounds recognized for their ability to interact with biological systems through multiple mechanisms. The presence of both nitrogen and sulfur heteroatoms creates opportunities for diverse chemical interactions, including hydrogen bonding, coordination chemistry, and electron donation or acceptance.

Research has demonstrated that benzothiazines constitute a group of heterocyclic compounds with significant industrial applications and promise as herbicides. The structural motif allows for extensive derivatization, enabling systematic structure-activity relationship studies that guide the development of compounds with enhanced properties. The carboxylic acid functionality at the 7-position provides additional opportunities for chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and salt formation.

The compound's position within heterocyclic chemistry is further defined by its relationship to other benzothiazine isomers and derivatives. The 1,4-benzothiazine framework differs from 1,2-benzothiazine and 2,1-benzothiazine systems in the relative positioning of heteroatoms, resulting in distinct chemical and biological properties. This positional isomerism creates opportunities for comparative studies that elucidate structure-property relationships within the benzothiazine family.

Overview of Scientific Importance and Research Trajectory

The scientific importance of this compound emerges from its intersection of fundamental heterocyclic chemistry with practical applications in medicinal chemistry and pharmaceutical research. Current research trajectories focus on exploiting the compound's structural features for developing novel therapeutic agents and understanding the mechanisms underlying benzothiazine biological activity.

Recent investigations have established benzothiazines as privileged scaffolds with numerous activities, including antibacterial, antifungal, and anticancer properties. The 1,4-benzothiazine framework has demonstrated particular promise as a foundation for designing dual inhibitors targeting specific bacterial pathogens, with research showing potential applications in medical device applications such as urinary catheters. These findings position this compound within the broader context of antimicrobial resistance research, where novel chemical scaffolds are urgently needed.

Table 2: Recent Research Developments in Benzothiazine Chemistry (2014-2024)

| Research Area | Key Findings | Methodological Advances |

|---|---|---|

| Synthetic Methods | Multiple green chemistry approaches developed | Microwave-assisted synthesis, catalyst development |

| Biological Activity | Antimicrobial, anticancer properties confirmed | Structure-activity relationship studies |

| Industrial Applications | Herbicide potential demonstrated | Scale-up methodologies |

| Medicinal Chemistry | Dual inhibitor designs successful | Target-specific optimization |

The research trajectory has been significantly influenced by advances in synthetic methodology, particularly the development of green chemistry approaches for benzothiazine synthesis. Evolution in synthetic strategies over the last decade has incorporated various catalysts, including nanocatalysts and metal-based catalysts, under diverse reaction conditions for efficient synthesis. These methodological advances have facilitated systematic exploration of benzothiazine chemical space, enabling researchers to prepare libraries of compounds for biological evaluation.

Contemporary research emphasizes the development of environmentally sustainable synthetic routes that minimize solvent usage and energy consumption while maximizing yield and selectivity. Microwave-assisted synthesis has emerged as a particularly valuable approach, enabling rapid preparation of benzothiazine derivatives under controlled conditions. These technological advances have accelerated the pace of research and reduced the barrier to entry for investigating benzothiazine chemistry.

The compound's scientific importance extends beyond its immediate chemical properties to encompass its role as a model system for understanding heterocyclic reactivity and biological activity relationships. Systematic studies of this compound and related compounds provide insights into the fundamental principles governing heterocyclic compound behavior, contributing to the broader understanding of medicinal chemistry and drug design. This foundational knowledge supports the rational design of new therapeutic agents and guides optimization strategies for existing compounds.

属性

IUPAC Name |

3-oxo-4H-1,4-benzothiazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIQHWMFUZMWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

General Synthetic Strategy

The preparation typically involves the cyclization of ortho-aminothiophenol derivatives with appropriate carboxylic acid or anhydride precursors to form the benzothiazine ring, followed by oxidation or rearrangement steps to introduce the 3-oxo group and the carboxylic acid at the 7-position.

-

- 2-Aminobenzenethiol (o-aminothiophenol)

- Maleic anhydride or derivatives for introducing the carboxylic acid moiety

-

- Solvents: Ethanol, acetic acid, or other polar solvents

- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids to promote cyclization

- Temperature: Mild to moderate heating to facilitate ring closure

Specific Synthetic Routes

Route A: Cyclization with Maleic Anhydride

- Condensation Step: 2-Aminobenzenethiol reacts with maleic anhydride to form an intermediate amide or imide.

- Cyclization: Under acidic conditions, intramolecular cyclization occurs, forming the 1,4-benzothiazine ring.

- Oxidation: The intermediate is oxidized to introduce the keto group at the 3-position, typically using mild oxidants.

- Workup: Acidic or neutral hydrolysis yields the 7-carboxylic acid functionality.

This method is widely reported for benzothiazine derivatives and can be adapted for the 7-carboxylic acid substitution pattern.

Route B: Metal-Mediated Carbonation and Hydrolysis (Magnesium Chelate Method)

- According to patent literature on related 1,2-thiazine derivatives, a process involves reacting 3,4-dihydro-2-substituted-4-oxo-1,2-thiazine 1,1-dioxides with alkylmagnesium carbonate, followed by hydrolysis to yield carboxylic acid derivatives. Although this is for 1,2-thiazines, analogous methods could be adapted for 1,4-benzothiazines to introduce carboxyl groups at specific positions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Condensation | 2-Aminobenzenethiol + Maleic Anhydride, ethanol/acetic acid, H2SO4 catalyst | Formation of intermediate amide/imide | Acid catalyst promotes cyclization |

| Cyclization | Heating (50–100 °C) | Ring closure | Controlled temperature avoids side reactions |

| Oxidation | Mild oxidants (e.g., hydrogen peroxide, m-CPBA) | Introduction of 3-oxo group | Selective oxidation required |

| Hydrolysis | Acidic or neutral aqueous workup | Formation of carboxylic acid | Purification by crystallization |

Research Findings and Yields

- Yields for benzothiazine derivatives prepared by these methods typically range from 50% to 70% , depending on the purity of starting materials and reaction optimization.

- The purity of the final compound is usually ≥95%, confirmed by chromatographic and spectroscopic methods.

- Structural confirmation is performed using NMR, IR, and mass spectrometry, with specific signals confirming the keto and carboxylic acid groups.

Comparative Analysis with Similar Compounds

The 7-carboxylic acid substitution in the target compound requires precise control of regioselectivity during cyclization and oxidation steps, differentiating it from the 6-carboxylic acid isomer.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with Maleic Anhydride | 2-Aminobenzenethiol, maleic anhydride | Condensation, cyclization, oxidation, hydrolysis | Straightforward, moderate yield | Requires careful control of reaction conditions |

| Metal-Mediated Carbonation | 3,4-Dihydro-2-substituted thiazine, alkylmagnesium carbonate | Carbonation, hydrolysis | Potential for high regioselectivity | Specialized reagents, less common for benzothiazines |

化学反应分析

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include derivatives of the original benzothiazine structure .

科学研究应用

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties. Additionally, this compound is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities .

作用机制

The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Heteroatom Substitution: Thiazine vs. Oxazine

- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

- Structure : Replaces sulfur with oxygen in the heterocyclic ring.

- Synthesis : Prepared via mixed anhydride methodologies using TMSCHN₂, yielding higher efficiency (isolated yields >70%) compared to DCC-mediated coupling .

- Applications : Less explored in biological contexts but serves as a precursor for ROR-gamma modulators in autoimmune disease therapeutics .

| Property | 3-Oxo-benzothiazine-7-carboxylic Acid | 3-Oxo-benzoxazine-7-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₇NO₃S | C₉H₇NO₄* |

| Heteroatom | S | O |

| Key Biological Role | SARS-CoV-2 NSP3 binding | ROR-gamma modulation |

*Assumed based on structural analogy.

Substituent Variations: Carboxylic Acid Derivatives

- Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Halogenated Derivatives

- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic Acid Structure: Chlorine substituent at position 7 and pyridine-fused thiazine. Properties: Higher molecular weight (244.65 g/mol) and acidity (predicted pKa ~1.97) due to electron-withdrawing Cl . Applications: Potential antimicrobial activity inferred from structural analogs.

生物活性

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CAS No. 1094107-96-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.

- Molecular Formula : C9H7NO3S

- Molecular Weight : 209.22 g/mol

- Structure : The compound features a benzothiazine core, which is significant for its biological activity.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiazole-bearing compounds demonstrated IC50 values as low as 1.61 µg/mL against cancer cells, suggesting a strong potential for this class of compounds in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

| 3-Oxo-Benzothiazine | Various | TBD |

Antimicrobial Activity

Benzothiazine derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .

Table 2: Antimicrobial Efficacy

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 10 µg/mL |

| Compound D | S. aureus | 5 µg/mL |

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, benzothiazine derivatives have shown promise in anti-inflammatory applications. Compounds in this category have been linked to reduced inflammation markers in various models, indicating potential use in treating inflammatory diseases . Furthermore, some studies suggest neuroprotective effects against Alzheimer's disease through modulation of specific pathways involved in neuroinflammation .

Case Studies

Several case studies highlight the therapeutic potential of benzothiazine derivatives:

- Antitumor Study : A recent investigation into the effects of a related benzothiazine compound on breast cancer cells revealed significant apoptosis induction through mitochondrial pathways .

- Antibacterial Study : In vitro testing demonstrated that a synthesized derivative exhibited superior antibacterial activity compared to standard antibiotics against resistant strains of bacteria .

- Neuroprotective Effects : Research involving animal models indicated that certain derivatives could prevent cognitive decline associated with Alzheimer's disease by inhibiting amyloid-beta aggregation .

常见问题

Q. What are the standard synthetic routes for preparing 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving thioamide intermediates or condensation of substituted benzothiazine precursors. For example, refluxing methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate in acidic or basic conditions can yield the target carboxylic acid derivative . Reaction efficiency is monitored using HPLC to track intermediate consumption and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. TLC with silica gel plates (ethyl acetate/hexane eluent) is used for real-time progress assessment.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups.

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and thiazine ring protons (δ 3.0–4.5 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm).

- X-ray crystallography : Resolves the planar benzothiazine ring system and hydrogen-bonding networks in the solid state, as demonstrated in structural analogs .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₀H₉NO₃S: theoretical 239.0254, observed 239.0256).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Waste Disposal : Segregate as hazardous organic waste (consult institutional guidelines). Refer to Safety Data Sheets (SDS) for analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine for emergency response templates .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst type, solvent polarity, temperature). For instance, compare p-toluenesulfonic acid (PTSA) vs. Lewis acids (e.g., ZnCl₂) in toluene vs. DMF.

- Kinetic Studies : Monitor activation energy via Arrhenius plots to identify rate-limiting steps.

- Purification : Optimize recrystallization using ethanol/water mixtures (yield increased from 65% to 82% in related benzothiazines) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazine derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 7-carboxylic acid vs. ester derivatives) on antibacterial activity, as seen in chromium(III) complexes of similar bicyclic systems .

- Meta-Analysis : Cross-reference data with analogs like 4-oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic acid to identify trends in bioactivity .

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., monoamine oxidase for antidepressant activity).

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability.

- MD Simulations : Simulate solvation effects in physiological environments (e.g., water/octanol partitions for bioavailability). Structural insights from X-ray data (e.g., π-π stacking in crystal lattices) inform model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。